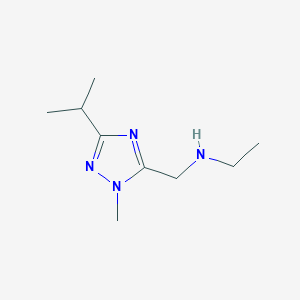

n-((3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine

Description

n-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine (CAS: 1343425-47-7) is a secondary amine featuring a 1,2,4-triazole ring substituted with an isopropyl group at the 3-position and a methyl group at the 1-position. The ethanamine moiety is linked via a methylene bridge to the triazole ring. This compound is of interest due to its structural similarity to bioactive molecules, including agrochemical intermediates and psychoactive substances .

Properties

Molecular Formula |

C9H18N4 |

|---|---|

Molecular Weight |

182.27 g/mol |

IUPAC Name |

N-[(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]ethanamine |

InChI |

InChI=1S/C9H18N4/c1-5-10-6-8-11-9(7(2)3)12-13(8)4/h7,10H,5-6H2,1-4H3 |

InChI Key |

PGJVJGITVXATHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=NC(=NN1C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Isopropyl-1-methyl-1H-1,2,4-triazole Intermediate

- The 1-methyl-1H-1,2,4-triazole core can be synthesized via cyclization reactions involving hydrazine derivatives and formamide or related reagents.

- The isopropyl group is introduced at the 3-position typically through alkylation or substitution reactions using isopropyl halides or equivalents.

- Methylation at the N-1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Coupling with Ethanamine

- The methylene-functionalized triazole is reacted with ethanamine (ethylamine) under nucleophilic substitution conditions.

- This step often requires mild heating and the presence of a base or catalyst to facilitate the substitution and avoid side reactions.

- Purification is achieved through extraction, washing, and drying steps.

Representative Synthetic Route (Based on Patent CN113651762A and Related Literature)

| Step | Reactants / Reagents | Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-methyl-1H-1,2,4-triazole + isopropyl halide | Alkylation, base (e.g., KOH), solvent (THF) | 3-Isopropyl-1-methyl-1H-1,2,4-triazole | 70-85 | Control temperature to avoid polyalkylation |

| 2 | 3-Isopropyl-1-methyl-1H-1,2,4-triazole + bromine | Bromination, low temperature | 5-Bromo-3-isopropyl-1-methyl-1,2,4-triazole | 60-75 | Use of inert atmosphere recommended |

| 3 | 5-Bromo derivative + chloromethylamine or formaldehyde + ethanamine | Nucleophilic substitution, mild heating | This compound | 65-80 | Purification by extraction and chromatography |

Reaction Conditions and Optimization

- Solvents: Common solvents include tetrahydrofuran (THF), ethanol, dichloromethane, or ethyl acetate depending on the step.

- Temperature: Reactions are typically conducted between 0°C to reflux temperatures depending on the step to optimize yield and minimize side reactions.

- Catalysts/Bases: Potassium hydroxide, sodium hydride, or triethylamine are frequently used to deprotonate or activate nucleophiles.

- Purification: Standard workup includes aqueous washes, drying over sodium sulfate, and purification by column chromatography or recrystallization.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting materials | 1-methyl-1H-1,2,4-triazole, isopropyl halides, ethanamine |

| Key reagents | Bromine, chloromethylamine, bases (KOH, NaH), solvents (THF) |

| Reaction type | Alkylation, bromination, nucleophilic substitution |

| Typical yields | 60-85% per step |

| Purification methods | Extraction, chromatography, recrystallization |

| Characterization techniques | NMR, MS, HPLC |

Chemical Reactions Analysis

Types of Reactions

N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanone, while reduction could produce N-((3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanol .

Scientific Research Applications

N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₉H₁₇N₄ | 181.26 | ~2.5 | Isopropyl, methyl (triazole) |

| 1-(3-Methyl-1H-triazol-5-yl)ethanamine | C₅H₁₀N₄ | 126.16 | ~1.2 | Methyl (triazole) |

| 25I-NBOMe | C₁₈H₂₂INO₃ | 427.28 | ~3.8 | Iodo, methoxy (phenyl) |

Q & A

Basic: What are the recommended synthetic routes for n-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine?

A common approach involves nucleophilic substitution or reductive amination. For example, the triazole core can be functionalized via alkylation using halogenated intermediates (e.g., bromomethyl-triazole derivatives) reacted with ethanamine under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC or HPLC. For analogs with similar backbones, refluxing with catalysts like zeolites or pyridine enhances yield .

Basic: What spectroscopic and chromatographic methods validate the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and amine proton environments. For example, the methylene bridge (-CH₂-) between triazole and ethanamine appears as a triplet (~δ 3.2–3.5 ppm) in ¹H NMR, while the isopropyl group shows split methyl signals (δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazole cleavage .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95% by UV detection at 254 nm) .

Advanced: How do structural modifications (e.g., substituents on the triazole ring) influence biological activity?

Structure-activity relationship (SAR) studies on analogous triazole derivatives reveal:

- Isopropyl vs. cyclopropyl substituents: Bulkier groups (e.g., isopropyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. Cyclopropyl analogs show increased metabolic stability .

- Methyl group at N1: Stabilizes the triazole ring against enzymatic degradation, as seen in protease inhibition assays .

- Ethanamine chain length: Short chains (e.g., ethanamine vs. propanamine) optimize binding to amine-sensitive targets (e.g., GPCRs) by balancing steric effects and hydrogen bonding .

Comparative data from analogs like N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine suggest methoxy groups enhance aromatic interactions in target binding pockets .

Advanced: How should researchers resolve contradictions in bioactivity data across assays?

- Orthogonal assays: Combine enzymatic inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT or ATP-luminescence) to distinguish direct target effects from cytotoxicity .

- Statistical rigor: Use randomized block designs (4+ replicates per condition) to control for batch effects, as applied in phytochemical studies .

- Metabolic profiling: LC-MS/MS identifies metabolites that may interfere with assays (e.g., oxidative byproducts in liver microsomes) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking: Use Schrödinger Suite or AutoDock Vina to model binding to triazole-sensitive targets (e.g., cytochrome P450 or histamine receptors). Key interactions include H-bonding between the ethanamine NH and Asp/Glu residues and π-π stacking of the triazole with aromatic side chains .

- QSAR models: Train on datasets of triazole derivatives with reported IC₅₀ values. Descriptors like logP, polar surface area, and topological torsion correlate with antimicrobial or anticancer activity .

- MD simulations: Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to identify conformational shifts that weaken target affinity .

Basic: What are the compound’s stability profiles under varying storage conditions?

- Thermal stability: Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in amber vials to prevent photodegradation .

- pH sensitivity: In aqueous buffers (pH 2–9), the compound remains stable for 24 hours (HPLC monitoring). Avoid strong acids/bases to prevent triazole ring hydrolysis .

Advanced: How does the compound’s environmental fate impact ecotoxicology studies?

- Biodegradation: Use OECD 301F assays to measure mineralization rates. Triazole rings are recalcitrant, requiring >28 days for 50% degradation in soil .

- Aquatic toxicity: Daphnia magna acute toxicity (48-h EC₅₀) testing reveals moderate toxicity (EC₅₀ ~10 mg/L), necessitating wastewater treatment via ozonation or activated carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.